Y-320 Exhibits >300‑Fold Higher Sialylation Inhibition Potency Versus Classic Pan‑Inhibitor P‑3Fax‑Neu5Ac
In a direct head‑to‑head comparison, Y-320 (CAS 288250-47-5) suppressed α‑2,3/2,6‑sialylation in PDAC cells with an IC₅₀ of approximately 200 nM, demonstrating >300‑fold greater potency than the widely used pan‑sialylation inhibitor P‑3Fax‑Neu5Ac [1].
| Evidence Dimension | Inhibition of α-2,3/2,6-sialylation (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 200 nM |
| Comparator Or Baseline | P-3Fax-Neu5Ac |
| Quantified Difference | >300‑fold higher activity |
| Conditions | Pancreatic ductal adenocarcinoma (PDAC) cells |
Why This Matters
This >300‑fold potency advantage enables robust sialylation inhibition at substantially lower concentrations, reducing off‑target risk and improving experimental signal‑to‑noise ratio in glycobiology and immuno‑oncology assays.
- [1] Yu, B.; Gong, L.; et al. A Potent Oral Sialylation Inhibitor Augments the Immunotherapy in Pancreatic Ductal Adenocarcinoma. ACS Cent. Sci. 2025, 11 (10), 1969–1983. View Source
